REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[CH:4]([CH:9](O)[C:10]1[C:15]([F:16])=[CH:14][CH:13]=[C:12]([F:17])[C:11]=1[F:18])[C:5]([O:7][CH3:8])=[O:6].CCN(CC)CC.CS(Cl)(=O)=O>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:20])[C:4](=[CH:9][C:10]1[C:15]([F:16])=[CH:14][CH:13]=[C:12]([F:17])[C:11]=1[F:18])[C:5]([O:7][CH3:8])=[O:6]
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Name
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|
Quantity
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10.3 g
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Type
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reactant
|
Smiles
|
CS(=O)(=O)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture washed with 1N HCl solution (200 mL×2), brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography
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Type
|
CUSTOM
|
Details
|
(gradient from 0/100 to 25/75 in 40 min, 6.5 g, 53%)
|
Duration
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40 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(C(C(=O)OC)=CC1=C(C(=CC=C1F)F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |